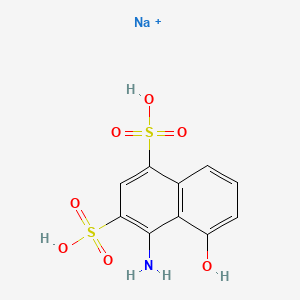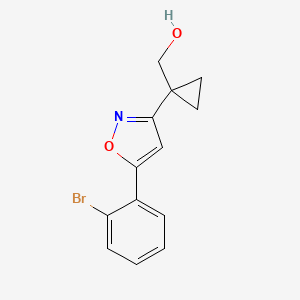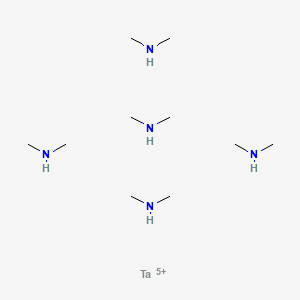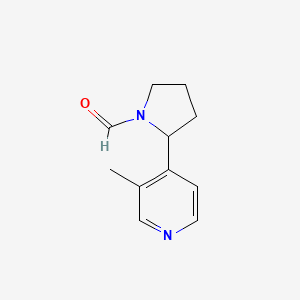
Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid: is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable salts, making it valuable in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration, reduction, and further sulfonation. The process can be summarized as follows:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixture of nitric and sulfuric acids to form 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: The nitro compound is reduced using iron powder and ammonium hydroxide to yield 1-amino-3,6,8-naphthalenetrisulfonic acid.
Sulfonation: Finally, the amino compound undergoes further sulfonation to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:
Sulfonation: Large-scale sulfonation of naphthalene using fuming sulfuric acid.
Nitration: Controlled nitration using a mixture of nitric and sulfuric acids.
Reduction: Reduction of the nitro compound using iron powder and ammonium hydroxide.
Sulfonation: Final sulfonation to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium hydroxide are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products:
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Acts as a precursor for various chemical reactions in organic synthesis.
Biology:
- Utilized in biochemical assays and research involving enzyme reactions.
Medicine:
- Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
Mécanisme D'action
The mechanism of action of Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid involves its ability to participate in various chemical reactions due to the presence of amino and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in a wide range of applications .
Comparaison Avec Des Composés Similaires
1-Amino-8-naphthol-3,6-disulfonic acid: Similar structure but different substitution pattern.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Similar functional groups but different sulfonation positions.
5-Sulfoisophthalic acid sodium salt: Different core structure but similar sulfonic acid groups.
Uniqueness: Sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H9NNaO7S2+ |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
sodium;4-amino-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1 |
Clé InChI |
JOVLEOXYYWEEEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)


![tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B11820031.png)

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)




![Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-](/img/structure/B11820057.png)
![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11820061.png)
![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)

